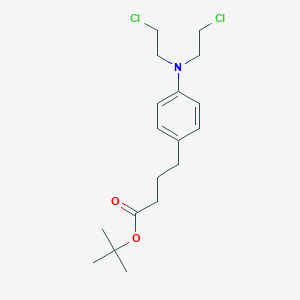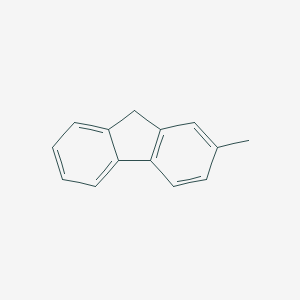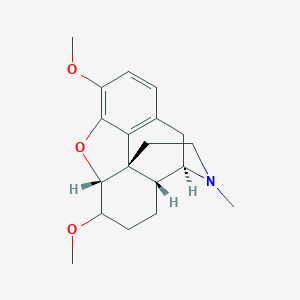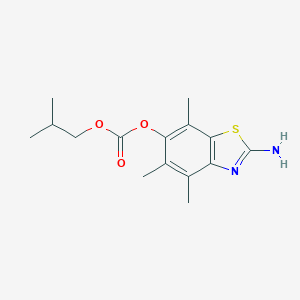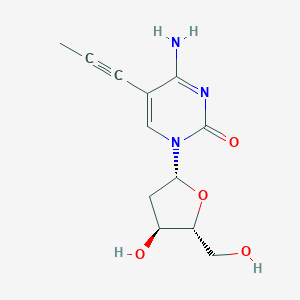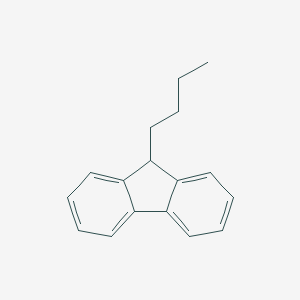
9-n-Butylfluorène
Vue d'ensemble
Description
9-n-Butylfluorene is an organic compound with the molecular formula C17H18. It is a derivative of fluorene, where a butyl group is attached to the ninth position of the fluorene ring. This compound is used as a reagent or intermediate in various chemical syntheses, including the preparation of selenium-containing esters and bifluorenes .
Applications De Recherche Scientifique
9-n-Butylfluorene has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of organic electronics, polymer synthesis, and photovoltaics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 9-n-Butylfluorene can be synthesized through several methods. One common approach involves the alkylation of fluorene at the ninth position. This can be achieved by reacting 9-fluorenyl organometallic compounds with butyl halides. Another method involves the reduction of 9-butylidene-9H-fluorene using hydrogen in the presence of a palladium catalyst on activated carbon .
Industrial Production Methods: In industrial settings, the synthesis of 9-n-Butylfluorene typically involves the use of high-pressure hydrogenation techniques. The reaction is carried out in ethyl acetate at temperatures ranging from 20 to 25 degrees Celsius and pressures around 1500.15 Torr. The process is catalyzed by 5% palladium on activated carbon, and the reaction time is approximately 1.5 hours .
Analyse Des Réactions Chimiques
Types of Reactions: 9-n-Butylfluorene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can yield different alkylated fluorenes.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on activated carbon is commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or alcohols.
Reduction: Alkylated fluorenes.
Substitution: Halogenated fluorenes.
Mécanisme D'action
The mechanism of action of 9-n-Butylfluorene involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. Its butyl group can participate in various substitution and addition reactions, influencing the overall reactivity of the molecule.
Comparaison Avec Des Composés Similaires
- 9-Methylfluorene
- 9-Ethylfluorene
- 9-Propylfluorene
- 9-Pentylfluorene
Comparison: Compared to other alkylated fluorenes, 9-n-Butylfluorene has a longer alkyl chain, which can influence its physical and chemical properties. For instance, the longer butyl chain can increase the compound’s hydrophobicity and affect its solubility in various solvents. Additionally, the reactivity of 9-n-Butylfluorene in substitution reactions may differ from its shorter-chain counterparts due to steric effects .
Propriétés
IUPAC Name |
9-butyl-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18/c1-2-3-8-13-14-9-4-6-11-16(14)17-12-7-5-10-15(13)17/h4-7,9-13H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDADLSAYYPJAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423822 | |
| Record name | 9-n-butylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3952-42-9 | |
| Record name | 9-n-butylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B47187.png)

